Dysprosiumnitrid (DyN)

Übersicht

Beschreibung

Dysprosium nitride (DyN) is a useful research compound. Its molecular formula is DyN and its molecular weight is 176.51 g/mol. The purity is usually 95%.

BenchChem offers high-quality Dysprosium nitride (DyN) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dysprosium nitride (DyN) including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Herstellung und Synthese

Dysprosiumnitrid kann durch die Reaktion von fein gemahlenem Dysprosium, Dysprosiumhydrid oder dem Dysprosium-Amalgam mit Stickstoff bei 800–1000 °C hergestellt werden . Dieser Herstellungsprozess ist bedeutend im Bereich der anorganischen Chemie .

Physikalische Eigenschaften

Dysprosiumnitrid bildet graue Kristalle des kubischen Systems; der Zellparameter a = 0,490 nm, Z = 4 . Es ist ein guter elektrischer Leiter und reagiert mit Wasser . Diese Eigenschaften machen es potenziell nützlich in verschiedenen Anwendungen, einschließlich Elektronik und Materialwissenschaften .

Mechanochemische Verarbeitung

Dysprosiumnitrid kann schnell aus elementarem Dysprosium in einem geschlossenen System bei Umgebungstemperaturen gebildet werden . Ein experimentelles Verfahren wurde entwickelt, um den Fortschritt der Nitridierungsreaktion während der mechanochemischen Verarbeitung in einer Hochenergie-Planeten-Kugelmühle (HEBM) als Funktion der Mahlzeit und Intensität zu quantifizieren .

Fortgeschrittene Nitridkeramiken

Die Verarbeitung von fortschrittlichen Nitridkeramiken erfordert traditionell lange Zeiträume bei hohen Temperaturen und in einigen Fällen in gefährlichen Atmosphären . Die Fähigkeit, Dysprosiumnitrid schnell aus elementarem Dysprosium in einem geschlossenen System bei Umgebungstemperaturen zu bilden, könnte die Verarbeitung von fortschrittlichen Nitridkeramiken revolutionieren .

Wirkmechanismus

Target of Action

Dysprosium nitride (DyN) is a binary inorganic compound of dysprosium and nitride It’s known for its magnetic properties and high melting point .

Mode of Action

The interaction of DyN with its targets is largely dependent on the specific application. For instance, in the field of materials science, DyN is known to form gray crystals of cubic system; cell parameter a = 0.490 nm, Z = 4 . It is a good conductor of electricity , which suggests that it may interact with its targets through electrical conduction.

Biochemical Pathways

It can influence physical properties such as conductivity and magnetism in the materials it is incorporated into .

Pharmacokinetics

It’s worth noting that dyn reacts with water , which could potentially affect its bioavailability if it were to be used in a biological setting.

Result of Action

The result of DyN’s action is largely dependent on its application. In materials science, it can contribute to the electrical conductivity and magnetic properties of the materials it is incorporated into .

Action Environment

The action of DyN can be influenced by environmental factors. For instance, its reaction with nitrogen occurs at high temperatures (800–1000°C) . Additionally, it reacts with water , suggesting that its stability and efficacy could be affected by humidity.

Eigenschaften

IUPAC Name |

azanylidynedysprosium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Dy.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBIOTXDDKRNYMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

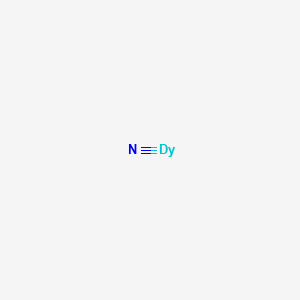

N#[Dy] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

DyN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40904270 | |

| Record name | Dysprosium mononitride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.507 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Grey powder; [MSDSonline] | |

| Record name | Dysprosium nitride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9119 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

12019-88-4 | |

| Record name | Dysprosium nitride (DyN) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12019-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dysprosium nitride (DyN) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012019884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dysprosium nitride (DyN) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dysprosium mononitride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40904270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dysprosium mononitride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.487 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does the nitrogen to rare earth flux ratio during deposition affect the properties of dysprosium nitride thin films?

A1: Increasing the nitrogen to dysprosium (N₂/Dy) flux ratio during dysprosium nitride (DyN) thin film deposition leads to a higher electrical resistivity. This suggests that higher N₂/Dy ratios result in fewer nitrogen vacancies (VN) within the film, decreasing the charge carrier concentration and hindering electrical conductivity []. Furthermore, a reduced N₂/Dy ratio, leading to increased VN concentration, results in a decrease in the lattice constant of DyN films []. This structural change can be attributed to the smaller size of nitrogen vacancies compared to nitrogen atoms.

Q2: How do nitrogen vacancies affect the magnetic properties of dysprosium nitride?

A2: Increasing the nitrogen vacancy (VN) concentration in DyN, achieved by decreasing the N₂/Dy flux ratio during deposition, leads to a less pronounced deviation from the free ion moment at low temperatures []. This suggests that VN may reduce the quenching of orbital angular momentum in DyN, potentially influencing its magnetic anisotropy and ordering. Additionally, the Curie temperature of DyN films has been observed to increase with increasing VN concentration []. This highlights the significant role of nitrogen vacancies in tuning the magnetic properties of DyN.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.